Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate
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Overview
Description
Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C14H14O8 It is a derivative of benzene, featuring four ester groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate typically involves the esterification of 3-methylbenzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: 3-methylbenzene-1,2,4,5-tetracarboxylic acid.
Reduction: Tetramethyl 3-methylbenzene-1,2,4,5-tetraol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 1,2,3,4-Tetramethylbenzene
- 1,2,3,5-Tetramethylbenzene
- 1,2,4,5-Tetramethylbenzene (Durene)
Comparison: In contrast, other tetramethylbenzene derivatives like durene lack these ester groups, resulting in different chemical properties and uses .
Properties
CAS No. |
94807-91-7 |
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Molecular Formula |
C15H16O8 |
Molecular Weight |
324.28 g/mol |
IUPAC Name |
tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C15H16O8/c1-7-10(14(18)22-4)8(12(16)20-2)6-9(13(17)21-3)11(7)15(19)23-5/h6H,1-5H3 |
InChI Key |
QBRZTEQKVVJDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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